REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]([OH:15])=[O:14]>[Cl-].[Al+3].[Cl-].[Cl-]>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[C:9]([C:13]([OH:15])=[O:14])=[CH:10][CH:11]=[CH:12]2 |f:2.3.4.5|
|
Name
|
|
Quantity
|
345 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.899 mmol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 95° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 liter round-bottomed flask equipped with condenser and N2 inlet
|
Type
|
CUSTOM
|
Details
|
quenched by addition to ice/water/1N HCl
|
Type
|
STIRRING
|
Details
|
After stirring 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was decanted
|
Type
|
ADDITION
|
Details
|
benzene and a saturated aqueous solution of sodium bicarbonate were added
|
Type
|
STIRRING
|
Details
|
After stirring 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with benzene
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to a solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with isopropyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CC=C(C2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 6.1% | |
YIELD: CALCULATEDPERCENTYIELD | 6.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |